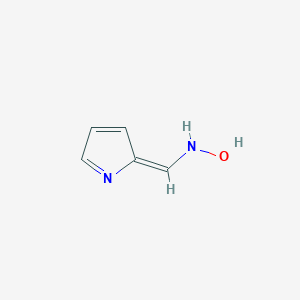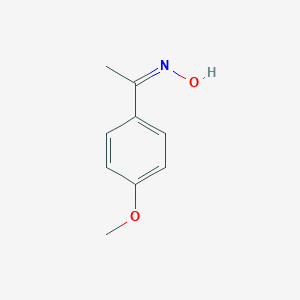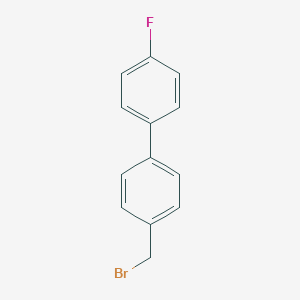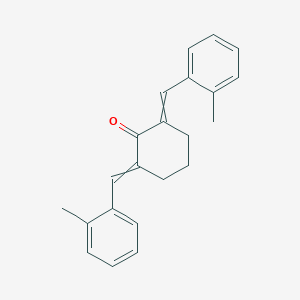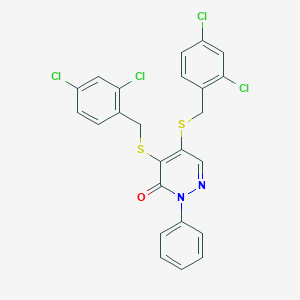
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, commonly known as BDP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of pyridazinones and has been shown to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP may exert its biological effects by inhibiting the activity of certain enzymes and receptors. For example, BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, BDP has been shown to bind to the GABA-A receptor, a receptor that is involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
BDP has been shown to possess a wide range of biochemical and physiological effects. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDP in lab experiments is its potent biological activity. BDP has been shown to possess a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. In addition, BDP is relatively easy to synthesize, and its purity can be increased by recrystallization.
One of the limitations of using BDP in lab experiments is its potential toxicity. BDP has been shown to possess cytotoxic activity, and care should be taken when handling this compound. In addition, the mechanism of action of BDP is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for the study of BDP. One potential direction is the development of BDP as a therapeutic agent for the treatment of Alzheimer's disease. Another potential direction is the study of BDP's mechanism of action, which may help to elucidate its biological effects. Furthermore, the synthesis of analogs of BDP may lead to the development of compounds with improved biological activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of BDP is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of sodium hydroxide to yield 2,4-dichlorobenzylthiourea. The second step involves the reaction of 2,4-dichlorobenzylthiourea with 2-phenyl-3(2H)-pyridazinone in the presence of potassium hydroxide to yield BDP. The overall yield of BDP is around 40-50%, and the purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been studied for its potential applications in the field of neuroscience, where it has been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
5589-93-5 |
|---|---|
Nom du produit |
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Formule moléculaire |
C24H16Cl4N2OS2 |
Poids moléculaire |
554.3 g/mol |
Nom IUPAC |
4,5-bis[(2,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H16Cl4N2OS2/c25-17-8-6-15(20(27)10-17)13-32-22-12-29-30(19-4-2-1-3-5-19)24(31)23(22)33-14-16-7-9-18(26)11-21(16)28/h1-12H,13-14H2 |
Clé InChI |
OOZZPGKTPMETDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Autres numéros CAS |
5589-93-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



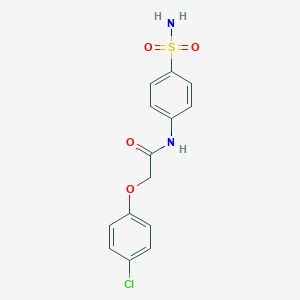
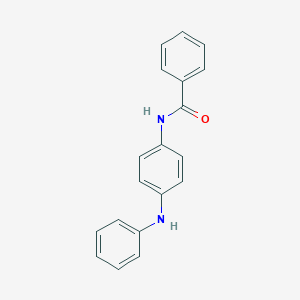
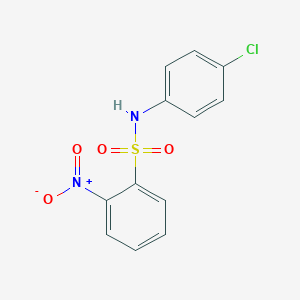
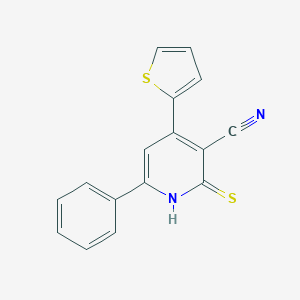
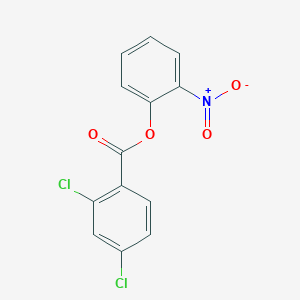
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
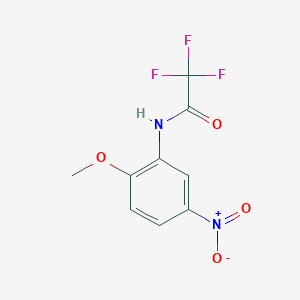
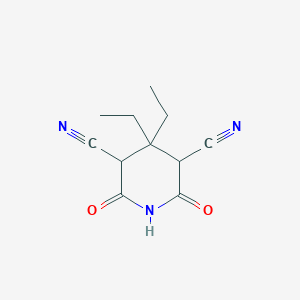
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
